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CEPHALOMYCIN

Cat. No.: B1170158
CAS No.: 11005-92-8
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Description

CEPHALOMYCIN, also known as this compound, is a useful research compound. Its molecular formula is C15H24. The purity is usually 95%.
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Properties

CAS No.

11005-92-8

Molecular Formula

C15H24

Synonyms

CEPHALOMYCIN

Origin of Product

United States

Historical Context of Cephamycin Discovery and Characterization

Early Discovery of Cephalosporin (B10832234) Compounds from Cephalosporium acremonium

The journey into the world of cephem antibiotics began in 1945 with the observations of the Italian pharmacologist Giuseppe Brotzu. researchgate.netslu.se While investigating the sewage outfall in Cagliari, Sardinia, Brotzu isolated a fungus, later identified as Cephalosporium acremonium (now known as Acremonium chrysogenum), which produced substances with antibacterial properties. ontosight.aivulcanchem.comwikipedia.org He noted that crude filtrates from this fungus could inhibit the growth of Salmonella typhi, the causative agent of typhoid fever, which was known to produce β-lactamase. researchgate.netnih.gov

Lacking the resources for further investigation, Brotzu sent his cultures and findings to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin. vulcanchem.com At Oxford, a team of researchers, including Sir Edward Abraham and Guy Newton, took up the work. slu.seontosight.ai Their investigations of the culture filtrates from Brotzu's fungus led to the isolation of several distinct antibiotic substances. ontosight.ainih.gov These were initially named Cephalosporin P, Cephalosporin N, and Cephalosporin C. ontosight.ai

Further characterization revealed the distinct nature of these compounds. Cephalosporin P was a steroid antibiotic with limited antibacterial action. nih.gov Cephalosporin N was later found to be a new type of penicillin, now known as penicillin N. nih.govtaylorandfrancis.com The most promising of these discoveries was Cephalosporin C, isolated in 1953. frontiersin.org Although it possessed only modest antibacterial potency, Cephalosporin C was found to be resistant to hydrolysis by penicillinase (a type of β-lactamase), a significant advantage at a time when penicillin-resistant staphylococci were a growing clinical problem. taylorandfrancis.comnih.gov The core of the Cephalosporin C molecule, 7-aminocephalosporanic acid (7-ACA), was successfully isolated and proved to be analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins. ontosight.ainih.gov This discovery opened the door to the creation of numerous semi-synthetic cephalosporin derivatives with enhanced potency and a broader spectrum of activity. ontosight.ainih.gov

Differentiation and Identification of Cephamycin within Beta-Lactam Subclasses

While the initial focus was on fungal sources, a pivotal shift occurred with the discovery of a new family of β-lactam antibiotics produced by actinomycetes (a group of bacteria). oup.comnih.gov In the early 1970s, researchers at Merck and Lilly, while screening for penicillin-producing bacteria, identified a new class of compounds from Streptomyces species. wikipedia.orgmdpi.com These were named "cephamycins" due to their origin from Streptomyces ("-mycin") and their structural relationship to cephalosporins ("cepha-"). ontosight.ai

The key feature that differentiated cephamycins from the classical cephalosporins was the presence of a methoxy (B1213986) group at the 7-alpha position of the cephem nucleus. nih.govfrontiersin.orguow.edu.au This seemingly small structural modification conferred a significant functional advantage: a high degree of resistance to degradation by β-lactamases, the enzymes responsible for bacterial resistance to many penicillins and cephalosporins. ontosight.aifrontiersin.orgoup.com

The first members of this new family to be identified were Cephamycin A, B, and C. mdpi.comnih.gov Initial studies revealed that Cephamycin A and B were more active against Gram-positive organisms, whereas Cephamycin C demonstrated superior activity against Gram-negative bacteria, including many strains that were resistant to existing cephalosporins. nih.govasm.org Cephamycins, along with cephalosporins, constitute a subgroup of β-lactam antibiotics known as cephems. eurekalert.org

Table 1: Key Differentiating Features of Cephalosporins and Cephamycins

FeatureCephalosporinsCephamycins
Natural Origin Primarily fungi (Acremonium species)Primarily bacteria (Streptomyces species)
Core Structure Cephem nucleusCephem nucleus with a 7-α-methoxy group
β-Lactamase Stability Variable, with later generations showing increased stabilityHigh intrinsic stability, especially against plasmid-mediated β-lactamases

Scientific Evolution of Cephamycin Research Trajectories

The discovery of the natural cephamycins, particularly Cephamycin C, marked the beginning of a new research trajectory in β-lactam antibiotics. wikipedia.org Although naturally occurring cephamycins had notable β-lactamase stability, their antibacterial potency was not always optimal. This led to intensive efforts in semi-synthetic modification to enhance their spectrum of activity.

A landmark achievement in this area was the development of cefoxitin (B1668866) by Merck & Co., Inc. in 1972, derived from Cephamycin C. wikipedia.org Cefoxitin retained the β-lactamase resistance of its parent compound while exhibiting a broader spectrum of activity that included both Gram-positive and anaerobic bacteria, particularly Bacteroides fragilis. wikipedia.orgnih.govoup.com Following cefoxitin, other semi-synthetic cephamycins were developed, including cefotetan (B131739) and cefmetazole , which are often grouped with second-generation cephalosporins due to their activity spectrum. ontosight.airesearchgate.net

The mechanism of action of cephamycins is consistent with other β-lactam antibiotics: they inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). ontosight.ai However, their unique 7-α-methoxy group provides a steric hindrance that protects the β-lactam ring from hydrolysis by many β-lactamase enzymes. wikipedia.orgoup.com

Despite their inherent stability, the widespread use of cephamycins has led to the emergence of resistance. mdpi.com Mechanisms of resistance include the hyperproduction of chromosomally encoded AmpC β-lactamases, the acquisition of plasmid-mediated cephamycinases (like the FOX and CMY families), and alterations in outer membrane proteins (porins) that reduce drug permeability. nih.govmdpi.com

Current research continues to explore the potential of cephamycins. Recent studies have investigated their efficacy against extended-spectrum beta-lactamase (ESBL)-producing bacteria. vulcanchem.com Some research, published in 2025, has focused on combining cephamycins with β-lactamase inhibitors to overcome resistance. vulcanchem.com A particularly novel research avenue, reported in 2019, has been the discovery that cephamycins can inhibit the sporulation of pathogenic bacteria like Clostridioides difficile, suggesting a new therapeutic strategy to prevent infection recurrence. researchgate.net Further research in 2024 and 2025 has focused on designing novel cephamycin derivatives based on cefotetan to specifically target the sporulation process in C. difficile. nih.gov

Table 2: Timeline of Key Developments in Cephamycin Research

YearDevelopmentSignificance
Early 1970sDiscovery of natural cephamycins (A, B, C) from StreptomycesIdentified a new class of β-lactams with a 7-α-methoxy group and high β-lactamase resistance. ontosight.aimdpi.com
1972Synthesis of CefoxitinFirst semi-synthetic cephamycin with a broad spectrum of activity, including against anaerobes. wikipedia.orgnih.gov
1980sIntroduction of Cefotetan and CefmetazoleExpanded the class of clinically useful cephamycins. ontosight.ai
1990s-PresentCharacterization of Resistance MechanismsIdentification of AmpC hyperproduction, plasmidic cephamycinases (e.g., FOX, CMY), and porin loss as key resistance pathways. nih.govmdpi.com
2019-PresentInvestigation of Anti-Sporulation ActivityDiscovery that cephamycins can inhibit C. difficile spore formation, opening new therapeutic possibilities. nih.govresearchgate.net
2025Research into Combination TherapiesStudies exploring the synergy of cephamycins with β-lactamase inhibitors to combat resistant strains. vulcanchem.com

Microbial Producers and Natural Occurrence of Cephamycins

Actinomycetes as Primary Producers of Cephamycins

Actinomycetes, a diverse group of Gram-positive bacteria, are significant producers of various secondary metabolites, including a majority of clinically useful antibiotics. scielo.brpsu.edu Several species within this group are recognized for their ability to synthesize cephamycins. ontosight.aiisciii.esresearchgate.net

Streptomyces clavuligerus is a well-known actinomycete highly regarded for its prolific production of β-lactam antibiotics, including cephamycin C. scielo.brpsu.eduoup.com The biosynthesis of cephamycin C in S. clavuligerus proceeds through a nine-step pathway. nih.gov This organism's cephamycin C gene cluster is notably situated adjacent to the clavulanic acid gene cluster, forming a "supercluster" of approximately 50 kb, indicating a coordinated regulation of these compounds. isciii.espsu.eduiec.cat Clavulanic acid, also produced by S. clavuligerus, is a potent β-lactamase inhibitor, further highlighting the organism's significance in antibiotic research. scielo.brpsu.edu Studies have shown that optimization of fermentation conditions, including carbon sources like starch or glycerol (B35011), can influence the yield of cephamycin C. For instance, in fed-batch experiments, cephamycin C production reached 566.5 mg.L-1 with glycerol feeding. scielo.brresearchgate.net

Nocardia lactamdurans, also known as Amycolatopsis lactamdurans following reclassification, is another key actinomycete producer of cephamycin C. nih.govdsmz.de Like S. clavuligerus, N. lactamdurans utilizes a nine-step pathway for cephamycin C biosynthesis, with the encoding genes clustered in its genome. nih.gov This microorganism's ability to produce cephamycin C has been a subject of research, with studies exploring efficient transformation methods for genetic manipulation to potentially enhance production. oup.comnih.gov

Gram-Negative Bacterial Producers: Lysobacter lactamgenus

While actinomycetes are primary producers, some Gram-negative bacteria have also been found to synthesize cephamycins or structurally similar β-lactams. Lysobacter lactamgenus is an example of a Gram-negative soil bacterium known to produce cephabacins, which are related to cephamycins. researchgate.netiec.catkoreascience.kr The genes encoding the biosynthesis enzymes in Lysobacter lactamgenus are also clustered, similar to the actinomycete producers. nih.gov

Microbial Producers of Cephamycins

Microbial ProducerType of BacteriumPrimary Cephamycins ProducedNotes
Streptomyces clavuligerusActinomyceteCephamycin CCo-produces clavulanic acid, a β-lactamase inhibitor. Its cephamycin C and clavulanic acid gene clusters are often associated in a "supercluster." isciii.esscielo.brpsu.eduiec.cat Production can be optimized through various fermentation conditions and nutrient supplementation. scielo.brresearchgate.net
Nocardia lactamdurans (Amycolatopsis lactamdurans)ActinomyceteCephamycin CAlso a significant producer of cephamycin C, with its biosynthesis genes clustered. oup.comnih.govdsmz.de Research has focused on improving its transformation efficiency for genetic studies. nih.gov
Streptomyces cattleyaActinomyceteCephamycin CProduces cephamycin C along with other antibiotics like thienamycin (B194209) and penicillin N. oup.comasm.orgebi.ac.uk Nitrogen sources, such as asparagine, can influence its cephamycin C production. researchgate.netnih.gov
Lysobacter lactamgenusGram-Negative BacteriumCephabacins (related to cephamycins)A Gram-negative soil bacterium known for producing cephabacins, which are structurally similar to cephamycins. The biosynthetic genes are also clustered. researchgate.netnih.goviec.catkoreascience.kr

Biosynthesis Pathways and Genetic Determinants of Cephamycins

Precursor Amino Acid Integration and Tripeptide Formation

The foundational step in cephamycin biosynthesis is the formation of a crucial tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). isciii.escore.ac.ukgenome.jp This process begins with the synthesis of the non-proteinogenic amino acid L-α-aminoadipic acid (AAA) from an intermediate of the lysine (B10760008) biosynthesis pathway. core.ac.uknih.gov Subsequently, AAA is condensed with the proteinogenic amino acids L-cysteine and L-valine to form the ACV tripeptide. core.ac.ukdss.go.th

The initial and committed step in the conversion of lysine to AAA is catalyzed by the enzyme lysine-6-aminotransferase (LAT). dss.go.thpsu.eduasm.org This enzyme facilitates the deamination of L-lysine, resulting in the formation of α-aminoadipate semialdehyde, which then cyclizes to form piperideine-6-carboxylate (P6C). mdpi.comisciii.es The gene encoding LAT, designated as lat, has been identified within the cephamycin gene clusters of producing organisms like Nocardia lactamdurans and Streptomyces clavuligerus. mdpi.comisciii.esnih.gov In N. lactamdurans, the lat gene is located just upstream of the pcbAB gene. nih.gov The expression of the lat gene and the subsequent LAT activity can vary temporally and spatially within the mycelia of producing organisms like S. clavuligerus. microbiologyresearch.org The LAT enzyme in actinobacteria is encoded by a gene within the cephamycin gene cluster and is co-regulated with other genes in the cluster. mdpi.com

The second step in AAA biosynthesis is the oxidation of P6C to L-α-aminoadipic acid, a reaction catalyzed by piperideine-6-carboxylate dehydrogenase (PCD). dss.go.thpsu.edumdpi.com This enzyme has been identified and characterized in S. clavuligerus and other cephamycin producers. researchgate.net The gene encoding PCD, termed pcd, is also located within the cephamycin gene cluster in S. clavuligerus. mdpi.comisciii.es Interestingly, while mutation of the lat gene completely abolishes cephamycin production, mutants with a disrupted pcd gene can still produce cephamycins, albeit at reduced levels, suggesting the possibility of an alternative, yet unidentified, mechanism for AAA formation in these organisms. asm.org

Once synthesized, L-α-aminoadipic acid is condensed with L-cysteine and L-valine to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). isciii.escore.ac.ukgenome.jp

This crucial condensation reaction is catalyzed by a large, multifunctional enzyme known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). isciii.esnih.govresearchgate.net ACVS is a non-ribosomal peptide synthetase (NRPS) that activates the three precursor amino acids and sequentially links them together. isciii.es A key feature of this process is the epimerization of L-valine to its D-isoform, which is incorporated into the final tripeptide. isciii.esnih.gov The gene encoding this massive enzyme is designated as pcbAB and is a central component of the cephamycin gene cluster. isciii.esnih.gov In N. lactamdurans, the pcbAB and pcbC genes are closely linked and transcribed in the same direction. nih.gov In S. clavuligerus, the lat, pcbAB, and pcbC genes appear to be organized in an operon, allowing for their coordinated expression. asm.org ACVS is considered a rate-limiting enzyme in the cephamycin biosynthetic pathway. researchgate.net

Condensation of L-α-Aminoadipic Acid, L-Cysteine, and L-Valine

Core Cephem Nucleus Formation

Following the formation of the ACV tripeptide, the pathway proceeds to the construction of the bicyclic cephem nucleus, the structural core of all cephalosporins and cephamycins. This transformation involves a series of enzymatic reactions that cyclize the linear tripeptide and expand the initial five-membered ring.

The first step in forming the bicyclic structure is the oxidative cyclization of the ACV tripeptide to create isopenicillin N, which contains a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. isciii.esdss.go.th This reaction is catalyzed by isopenicillin N synthase (IPNS), also known as ACV cyclase, which is encoded by the pcbC gene. isciii.esisciii.es The subsequent and defining step for cephalosporins and cephamycins is the expansion of the five-membered thiazolidine ring of isopenicillin N into a six-membered dihydrothiazine ring. isciii.esnih.gov This crucial conversion is carried out by the enzyme deacetoxycephalosporin C (DAOC) synthase, often referred to as expandase. isciii.esnih.gov

Isopenicillin N (IPN) Synthase Activity and Gene (pcbC)

The cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N (IPN) is a critical step common to the biosynthesis of all penicillins and cephalosporins, including cephamycins. nih.govisciii.es This reaction is catalyzed by isopenicillin N synthase (IPNS), an enzyme encoded by the pcbC gene. nih.govnih.gov

IPNS is a non-heme iron-dependent dioxygenase that requires Fe²⁺, molecular oxygen, and ascorbate (B8700270) for its activity. isciii.es The enzyme facilitates an oxidative cyclization of the ACV tripeptide, resulting in the formation of the bicyclic structure of isopenicillin N. isciii.es The pcbC gene is part of a larger gene cluster responsible for cephamycin biosynthesis in producing organisms like Streptomyces clavuligerus and Nocardia lactamdurans. nih.govasm.org In S. clavuligerus, the pcbC gene can be expressed both as a monocistronic transcript from its own promoter and as part of a larger polycistronic transcript initiated from the upstream lat promoter. nih.govasm.org The pcbC gene from Streptomyces griseus contains an open reading frame of 990 nucleotides, encoding a protein of 329 amino acids with a deduced molecular weight of 37,371 Da. nih.gov

Enzyme/GeneFunctionOrganism(s)Key Characteristics
Isopenicillin N Synthase (IPNS)Catalyzes the oxidative cyclization of ACV to form isopenicillin N. isciii.esStreptomyces clavuligerus, Nocardia lactamdurans, Streptomyces griseus nih.govnih.govRequires Fe²⁺, O₂, and ascorbate for activity. isciii.es
pcbCGene encoding Isopenicillin N Synthase. nih.govnih.govStreptomyces clavuligerus, Nocardia lactamdurans, Streptomyces griseus nih.govnih.govCan be transcribed monocistronically or as part of a polycistronic message in S. clavuligerus. nih.govasm.org

Isopenicillin N Epimerase (IPNE) Activity and Epimerization to Penicillin N

Following the formation of isopenicillin N, the next crucial step in the cephamycin pathway is the epimerization of the L-α-aminoadipyl side chain of IPN to its D-configuration, yielding penicillin N. microbiologyresearch.orgnih.gov This reaction is catalyzed by isopenicillin N epimerase (IPNE). microbiologyresearch.orgnih.gov

In cephamycin-producing bacteria, IPNE is a pyridoxal (B1214274) phosphate-dependent enzyme. csic.esresearchgate.net The enzyme purified from Nocardia lactamdurans was found to be unstable but could be partially stabilized by the addition of pyridoxal phosphate (B84403). microbiologyresearch.org Unlike some other racemases, the purified IPNE does not require ATP for its activity. microbiologyresearch.org The enzyme from N. lactamdurans has an estimated molecular weight of 59,000 Da, while the enzyme from Streptomyces clavuligerus has a molecular weight of 63,000 Da. microbiologyresearch.org The optimal conditions for the N. lactamdurans epimerase are a temperature of 25°C and a pH of 7.0, with an apparent Km for IPN of 270 μM. microbiologyresearch.org The activity of IPNE is strongly inhibited by certain metal ions such as Fe²⁺, Cu²⁺, Hg²⁺, and Zn²⁺. microbiologyresearch.org

EnzymeFunctionOrganism(s)PropertiesInhibitors
Isopenicillin N Epimerase (IPNE)Converts isopenicillin N to penicillin N. microbiologyresearch.orgnih.govNocardia lactamdurans, Streptomyces clavuligerus microbiologyresearch.orgPyridoxal phosphate-dependent; ATP-independent. microbiologyresearch.orgcsic.esFe²⁺, Cu²⁺, Hg²⁺, Zn²⁺ microbiologyresearch.org

Ring Expansion of Penicillin N to Deacetoxycephalosporin C (DAOC)

The conversion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC) is a hallmark of cephalosporin (B10832234) and cephamycin biosynthesis. isciii.esisciii.es This critical ring expansion is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. isciii.esnih.gov

Deacetoxycephalosporin C Synthase (DAOCS) Activity and Gene (cefE)

DAOCS is an iron-dependent and α-ketoglutarate-requiring dioxygenase. isciii.esoup.com The gene encoding this enzyme is designated as cefE. nih.govslu.se In cephamycin-producing actinomycetes like Streptomyces clavuligerus, the ring expansion and the subsequent hydroxylation are catalyzed by two separate enzymes, with DAOCS performing the expansion. isciii.esisciii.es This is in contrast to some fungi where a single bifunctional enzyme carries out both reactions. nih.gov The cefE gene is located within the cephamycin gene cluster. asm.org The DAOCS from S. clavuligerus has been found to be highly active and specific for its natural substrate, penicillin N. oup.com The enzyme's activity can be repressed by glucose. nih.gov

Enzyme/GeneFunctionOrganism(s)Cofactors/RequirementsGenetic Information
Deacetoxycephalosporin C Synthase (DAOCS)Catalyzes the ring expansion of penicillin N to DAOC. isciii.esnih.govStreptomyces clavuligerus nih.govslu.seFe²⁺, α-ketoglutarate, O₂ isciii.esoup.comEncoded by the cefE gene. nih.govslu.se
cefEGene encoding Deacetoxycephalosporin C Synthase. nih.govslu.seStreptomyces clavuligerus nih.govslu.sePart of the cephamycin gene cluster. asm.org

Late-Stage Cephamycin-Specific Modifications of the Cephem Nucleus

The later stages of cephamycin biosynthesis involve modifications to the cephem nucleus that are unique to this class of antibiotics. These reactions are responsible for the characteristic chemical features of cephamycins.

Hydroxylation at C-3' by Deacetylcephalosporin C Hydroxylase

Following the formation of DAOC, a hydroxylation reaction occurs at the C-3' position, yielding deacetylcephalosporin C (DAC). nih.gov This step is catalyzed by deacetylcephalosporin C hydroxylase. nih.gov In actinomycetes, this hydroxylation is carried out by a distinct enzyme, separate from the ring expansion enzyme. isciii.esnih.gov This enzyme, like DAOCS, is a dioxygenase. nih.gov

Carbamoylation at C-3' by Cephem Carbamoyl (B1232498) Transferase and Gene (cmcH)

A key distinguishing feature of cephamycin C is the carbamoyl group at the C-3' position. csic.es This functional group is added through the action of a specific O-carbamoyltransferase. nih.govresearchgate.net The enzyme responsible for this reaction is 3'-hydroxymethylcephem O-carbamoyltransferase, which is encoded by the cmcH gene. researchgate.netebi.ac.ukebi.ac.uk This enzyme catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to the 3'-hydroxyl group of deacetylcephalosporin C. ebi.ac.ukslu.se The cmcH gene has been characterized in both Nocardia lactamdurans and Streptomyces clavuligerus and is located within the cephamycin biosynthetic gene cluster. researchgate.netebi.ac.uk

Enzyme/GeneFunctionOrganism(s)SubstrateProduct
Deacetylcephalosporin C HydroxylaseHydroxylates DAOC at the C-3' position. nih.govActinomycetes nih.govDeacetoxycephalosporin C (DAOC)Deacetylcephalosporin C (DAC)
Cephem Carbamoyl TransferaseAdds a carbamoyl group to the C-3' hydroxyl of DAC. nih.govresearchgate.netNocardia lactamdurans, Streptomyces clavuligerus researchgate.netebi.ac.ukDeacetylcephalosporin C (DAC), Carbamoyl phosphate ebi.ac.ukslu.seO-Carbamoyldeacetylcephalosporin C
cmcHGene encoding Cephem Carbamoyl Transferase. researchgate.netebi.ac.ukNocardia lactamdurans, Streptomyces clavuligerus researchgate.netebi.ac.uk

Methoxylation at C-7 of the Cephem Nucleus

Organization of Cephamycin Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of cephamycins are typically found clustered together on the chromosome of producing actinomycetes, such as Streptomyces clavuligerus and Nocardia lactamdurans. annualreviews.orgnih.gov This clustering facilitates the coordinated expression of the various enzymes required for the multi-step synthesis of these complex molecules.

In Nocardia lactamdurans, the cephamycin gene cluster spans approximately 30 kb and contains nine biosynthetic genes. asm.org These genes are organized into at least three distinct transcriptional units. The lat gene, which is involved in the synthesis of the α-aminoadipic acid precursor, is transcribed as a single monocistronic mRNA. asm.org A large polycistronic mRNA, over 16 kb in length, includes six genes: pcbAB, pcbC, cmcI, cmcJ, cefF, and cmcH. asm.org The cefD and cefE genes are transcribed together as another polycistronic mRNA from a divergent promoter region shared with lat. asm.org The intergenic regions between many of these genes are very short, with some even having overlapping stop and start codons, suggesting tight translational coupling. asm.org

The organization of the cephamycin gene cluster in Streptomyces clavuligerus shows similarities but also distinct differences compared to N. lactamdurans. psu.edu In S. clavuligerus, the cephamycin biosynthetic genes are located adjacent to the gene cluster for clavulanic acid, another β-lactam compound, forming a "super-cluster". psu.edumdpi.com

Regulation of Cephamycin Biosynthesis

The production of cephamycins is a tightly regulated process, influenced by both specific regulatory genes within the biosynthetic cluster and external environmental and nutritional factors. This intricate control ensures that the antibiotic is produced at the appropriate time and under optimal conditions, typically coinciding with the onset of cellular differentiation. oup.com

Transcriptional Regulation and Regulatory Genes (e.g., CcaR)

A key player in the regulation of cephamycin biosynthesis in Streptomyces clavuligerus is the transcriptional activator protein CcaR (Cephamycin and Clavulanic acid Regulator). mdpi.comnih.govmetu.edu.tr The gene encoding this protein, ccaR, is located within the cephamycin gene cluster. nih.govresearchgate.net CcaR belongs to the Streptomyces antibiotic regulatory protein (SARP) family. asm.orgmdpi.com

Disruption of the ccaR gene leads to the loss of production of both cephamycin and clavulanic acid, highlighting its crucial role as a positive regulator for both pathways. mdpi.comnih.gov Conversely, amplification or overexpression of ccaR results in a significant increase in the production of both compounds. nih.govmetu.edu.tr

CcaR exerts its control by binding to specific heptameric repeat sequences located in the promoter regions of target genes. asm.orgresearchgate.net In the cephamycin cluster, CcaR has been shown to bind to the promoters of lat, the cefD-cmcI intergenic region, and its own promoter, thereby autoregulating its expression. metu.edu.trresearchgate.net Quantitative RT-PCR analysis has revealed that in the absence of CcaR, the expression of genes like lat and cmcI is dramatically reduced. metu.edu.tr The expression of ccaR itself is temporally regulated, with transcripts being most abundant in the early stages of culture before the peak of antibiotic production. nih.gov

Environmental and Nutrient Effects on Production (e.g., Ammonium (B1175870), Glucose)

The biosynthesis of cephamycins is also profoundly influenced by the availability of nutrients in the growth medium. tandfonline.commdpi.com Carbon and nitrogen sources, in particular, play a significant role in modulating antibiotic production.

In Streptomyces lactamdurans, the presence of a suitable carbon source, such as maltose, sucrose, or fructose, and a nitrogen source like L-asparagine, is essential for cephamycin production by resting cells. nih.gov Conversely, high concentrations of readily metabolizable carbon sources like glucose can exert a negative regulatory effect on the synthesis of many secondary metabolites, a phenomenon known as carbon catabolite repression. mdpi.com This repression can occur through the downregulation of enzymes involved in precursor supply from primary metabolism. mdpi.com

Fermentation and Bioprocess Engineering for Cephamycin Production

Fermentation Methodologies

The production of cephamycin can be achieved through two primary fermentation strategies: submerged fermentation (SmF) and solid-state fermentation (SSF). The choice between these methods depends on various factors, including the producing strain, available resources, and desired production scale.

Submerged fermentation is the most common and preferred method for large-scale industrial production of antibiotics like cephamycin C. google.comgoogle.com This technique involves growing the cephamycin-producing microorganisms in a liquid nutrient medium within a controlled bioreactor.

The process typically begins with the preparation of a vegetative inoculum. A lyophilized culture or spore suspension of the microorganism, such as Streptomyces lactamdurans or Streptomyces clavuligerus, is transferred to a seed flask containing a sterile nutrient medium. google.comgoogle.com This seed culture is incubated on a shaker for 1 to 3 days to achieve sufficient growth. google.comgoogle.com The resulting vegetative growth is then used to inoculate large-scale production fermentors. google.comgoogle.com

Fermentation is carried out under aerobic conditions, requiring continuous agitation and aeration to ensure adequate oxygen supply, which is crucial for the biosynthesis of cephamycin C. scielo.br The temperature is maintained within a range of 20°C to 37°C, with optimal results often observed between 24°C and 32°C. google.comgoogle.com The pH of the nutrient medium is also a critical parameter, typically controlled within a range of 6.0 to 8.0. google.comgoogle.com The fermentation proceeds for 2 to 4 days, during which the antibiotic is secreted into the medium. google.com Fed-batch strategies are often employed to overcome substrate inhibition and metabolic repression, thereby controlling the growth rate and prolonging the production phase. scielo.br

Solid-state fermentation (SSF) presents an alternative methodology for cephamycin C production, offering advantages such as lower production costs and potentially higher productivity. oup.com This technique involves cultivating microorganisms on a solid, moist substrate in the absence or near-absence of free-flowing water. nih.govoup.com

Various agricultural wastes and byproducts can be utilized as substrates for SSF, including wheat bran, cottonseed meal, and soybean flour. nih.govscholarsresearchlibrary.comnih.gov In one study using Streptomyces clavuligerus NT4, cottonseed meal was identified as the most effective substrate, yielding the highest production of cephamycin C among various agricultural wastes tested. researchgate.net Another study successfully employed soybean flour as the substrate for Nocardia lactamdurans NRRL 3802, marking the first exploration of this strain for cephamycin C production via SSF. nih.gov

Key parameters in SSF include the choice of substrate, moisture content, initial pH, and inoculum size. For N. lactamdurans, optimal production was achieved with a moisture content of 65%, an initial pH of 6.5, and an inoculum size of 10⁹ CFU/ml. nih.gov Optimization of these parameters using statistical methods like Response Surface Methodology (RSM) has been shown to significantly enhance cephamycin C yields. For instance, optimizing the fermentation conditions for S. clavuligerus NT4 in SSF resulted in an increase in cephamycin C production from 10.50 mg/gds (grams of dried substrate) to 21.68 mg/gds. nih.govoup.com

Optimization of Fermentation Parameters

The yield of cephamycin C is profoundly influenced by the composition of the fermentation medium. Optimizing nutritional components, including carbon and nitrogen sources, and supplementing with biosynthetic precursors are critical strategies for enhancing production.

The type and concentration of the carbon source in the fermentation medium play a crucial role in directing the metabolic flux towards either cell growth or antibiotic synthesis. Various carbohydrates, starches, and oils have been evaluated for their effect on cephamycin C production. google.comresearchgate.net

While rapidly metabolized sugars like glucose can support robust cell growth, they may also exert catabolite repression on secondary metabolite production. metu.edu.trmdpi.com Studies have shown that more complex or slowly metabolized carbon sources are often more suitable for cephamycin C synthesis. For example, starch is considered a more suitable carbon source than glycerol (B35011) for cephamycin C production by S. clavuligerus. scielo.brnih.gov However, other research has indicated that glycerol can be more effective than starch under certain fed-batch conditions. scielo.br

Vegetable oils have emerged as a particularly effective carbon source. In one study, soybean oil used as the sole carbon source for Streptomyces sp. p6621 resulted in a maximal cephamycin C production of 2.0 g/L, which was double the amount obtained with starch. nih.gov The product yield from soybean oil was 4.7 times higher than that from starch, demonstrating the potential of using cheaper vegetable oils for efficient antibiotic production. nih.gov Optimization of the initial soybean oil concentration and pH was found to be critical, with the best results at 7 g/L and a pH of 7.5. nih.gov

MicroorganismCarbon SourceKey FindingReference
Streptomyces sp. p6621Soybean OilYielded 2.0 g/L of cephamycin C, twice the amount from starch. The product yield was 4.7 times higher than from starch. nih.gov
Nocardia lactamduransGlycerolSupported maximum production of 324.67 mg/L. researchgate.net
Nocardia lactamduransSoybean OilSupported production of 313.26 mg/L. researchgate.net
Streptomyces clavuligerusStarchGenerally considered more suitable for CephC production than glycerol. scielo.brresearchgate.net
Streptomyces clavuligerusGlycerolFound to be more effective than starch for CephC production (566.5 mg/L) in fed-batch cultivation. scielo.br
Streptomyces clavuligerusGlycerolCan have a suppressive impact on cephamycin C synthetase and expandase enzymes. metu.edu.trmdpi.com

Nitrogen is a fundamental component of amino acids and, by extension, antibiotics like cephamycin C. The choice of nitrogen source significantly impacts both microbial growth and product formation. A variety of organic and inorganic nitrogen sources have been tested, including yeast extract, peptone, soybean meal, and ammonium (B1175870) salts. google.comresearchgate.netresearchgate.net

Organic nitrogen sources are often preferred for enhancing cephamycin C production. In a study optimizing production by Nocardia lactamdurans in submerged fermentation, yeast extract was identified as the best nitrogen source, yielding 348.03 mg/L of cephamycin C. researchgate.net Similarly, for solid-state fermentation by Streptomyces clavuligerus, various organic nitrogen sources like yeast extract, soybean meal, and peptone were evaluated. researchgate.net

Inorganic nitrogen sources, such as ammonium salts, can also be used, but their concentrations must be carefully controlled. High concentrations of ammonium can be repressive to the biosynthesis of β-lactam antibiotics. jst.go.jp For example, in the production by Nocardia lactamdurans, ammonium chloride was substituted with various other inorganic and organic sources, with yeast extract proving superior. researchgate.net The selection of an appropriate nitrogen source is thus a balance between providing sufficient nitrogen for growth and avoiding repressive effects on antibiotic synthesis. researchgate.net

MicroorganismNitrogen SourceKey FindingReference
Nocardia lactamduransYeast ExtractGave a maximum yield of 348.03 mg/L, proving superior to other tested organic and inorganic sources. researchgate.net
Nocardia lactamduransAmmonium Dihydrogen Phosphate (B84403) ((NH₄)H₂PO₄)Gave the least production (250.10 mg/L) among the tested sources. researchgate.net
Streptomyces lactamduransProteinaceous materials (casein hydrolysates, soybean meal, yeast products)Satisfactory nitrogen sources when used at 0.2-6% by weight. google.com
Streptomyces clavuligerusAmmonium OxalateIdentified as a key component for optimization in solid-state fermentation. nih.govoup.com
Cephalosporium acremoniumAmmonium Sulfate ((NH₄)₂SO₄)Concentrations higher than 100 mM (1.3%) strongly inhibited β-lactam production. jst.go.jp
Cephalosporium acremoniumL-Asparagine, L-ArginineProved to be the best nitrogen sources for β-lactam production. jst.go.jp

The addition of exogenous D-lysine or DL-lysine to the fermentation broth has been shown to significantly boost cephamycin C yields in both Streptomyces and Nocardia species. nih.govgoogle.com Adding L-lysine to the culture medium of S. clavuligerus increased the production of both cephamycin C and clavulanic acid by 430% compared to a control medium. oup.com The timing of this addition is also important, with supplementation at the time of inoculation often being preferred. google.com

Other compounds related to the lysine (B10760008) metabolic pathway, such as diamines, also influence production. The addition of 1,3-diaminopropane (B46017) has been shown to further increase yields. nih.govresearchgate.net In one study, its incorporation into an optimized medium for N. lactamdurans increased the cephamycin C yield from 3042.19 mg/L to 3973.20 mg/L. researchgate.net Interestingly, 1,3-diaminopropane can also dissociate the production of cephamycin C from that of clavulanic acid in S. clavuligerus. oup.com High concentrations of the diamine (10 g/L) increased cephamycin C production by 300%, while lower concentrations favored clavulanic acid production. oup.com The simultaneous addition of lysine with α-aminoadipic acid or 1,3-diaminopropane can increase cephamycin C production by more than 100% compared to using lysine alone. nih.gov

MicroorganismSupplementConcentrationEffect on Cephamycin C ProductionReference
Streptomyces clavuligerusL-Lysine18.3 g/LIncreased production by 430% compared to control. oup.com
Streptomyces clavuligerusL-Lysine + 1,3-Diaminopropane18.3 g/L + 7.5 g/LIncreased volumetric production by 1100%. oup.com
Nocardia lactamdurans1,3-Diaminopropane1.2% v/vIncreased yield from 3042.19 mg/L to 3973.20 mg/L in an optimized medium. researchgate.net
Nocardia lactamdurans1,3-DiaminopropaneNot specifiedIncreased yield from 8.37 mg/gds to 27.64 mg/gds in solid-state fermentation. nih.gov
Streptomyces clavuligerusDL-meso-Diaminopimelate + L-LysineNot specifiedA fourfold increase in specific production was obtained by simultaneous addition. asm.org
Streptomyces clavuligerusL-Lysine, L-Valine, L-Cysteine, DL-MethionineOptimized combinationIncreased yield from 5.5 mg/ml to 13.64 mg/ml in an optimized submerged culture. researchgate.net

pH and Temperature Control

The optimal production of cephamycin is highly dependent on the precise control of environmental parameters during fermentation, with pH and temperature being among the most critical. Different producing strains, such as Streptomyces clavuligerus, Streptomyces lactamdurans, and Nocardia lactamdurans, exhibit specific requirements for these conditions to maximize yield.

Temperature is another crucial factor, with optimal ranges typically falling between 24°C and 32°C. google.com For some processes involving Streptomyces species, the ideal fermentation temperature is more narrowly defined between 26°C and 30°C. google.com Specific studies have demonstrated successful cephamycin C production at a constant temperature of 28°C. google.comnih.gov One fermentation protocol specifies a temperature of 35°C for cephamycin production. google.com Maintaining the temperature within the optimal window is essential for ensuring robust microbial growth and the efficient synthesis of the antibiotic.

Table 1: Optimal pH and Temperature for Cephamycin C Production by Various Strains

Microorganism Fermentation Type Optimal pH Optimal Temperature (°C) Reference
Streptomyces lactamdurans Submerged 6.0 - 7.5 26 - 30 google.com
Streptomyces clavuligerus Submerged 6.0 - 7.5 26 - 30 google.com
Nocardia lactamdurans NRRL 3802 Solid-State 6.5 (initial) 28 ± 2 nih.gov
Streptomyces clavuligerus NT4 Solid-State 6.5 (initial) 28 - 30 researchgate.net
Unspecified Streptomycete Submerged 7.0 - 7.5 35 google.com

Inoculum Size and Moisture Content Effects

In solid-state fermentation (SSF) for cephamycin production, both the size of the inoculum and the moisture content of the substrate are critical parameters that significantly influence the final antibiotic yield.

Research on Nocardia lactamdurans NRRL 3802 for cephamycin C production through SSF identified an optimal inoculum size of 10⁹ CFU/ml (equivalent to 2 x 10⁸ CFU per gram of dry substrate). nih.gov This specific concentration ensures a sufficient density of microbial cells to efficiently colonize the substrate and initiate antibiotic synthesis without leading to premature nutrient depletion or excessive competition. Similarly, studies with Streptomyces clavuligerus NT4 also highlighted the importance of optimizing inoculum size. researchgate.netnih.gov

Moisture content is equally vital in SSF, as it affects substrate swelling, nutrient solubility, and oxygen transfer. For N. lactamdurans, a moisture content of 65% in a soybean flour-based substrate was found to be optimal for maximizing cephamycin C production. nih.gov In the case of S. clavuligerus NT4, an initial moisture content of 80% was used in the fermentation medium. researchgate.net Maintaining the right moisture level is a delicate balance; too little water can limit microbial growth and metabolic activity, while too much can lead to substrate agglomeration, reduced porosity, and anaerobic conditions, all of which are detrimental to the production of cephamycin by aerobic actinomycetes.

Table 2: Effects of Inoculum and Moisture on Cephamycin C Yield in Solid-State Fermentation

Microorganism Parameter Optimal Value Resulting Yield (mg/gds*) Reference
Nocardia lactamdurans NRRL 3802 Inoculum Size 10⁹ CFU/ml 15.75 ± 0.27 nih.gov
Moisture Content 65% 15.75 ± 0.27 nih.gov
Streptomyces clavuligerus NT4 Moisture Content 80% (initial) - researchgate.net
Optimized Conditions** - 21.68 ± 0.76 nih.gov

\mg per gram of dry substrate* *****Note:** The yield for S. clavuligerus NT4 reflects optimization of multiple parameters including inoculum size and moisture content.*

Bioreactor Design and Operational Strategies for Enhanced Yields

The design of the bioreactor and the operational strategies employed are paramount for enhancing the yield and productivity of cephamycin fermentation on an industrial scale. researchgate.net The choice of bioreactor must accommodate the specific needs of the producing microorganism, typically filamentous Streptomyces species, which are sensitive to shear stress. alliedacademies.org

Commonly used bioreactors include stirred-tank and airlift reactors. alliedacademies.org While stirred-tank reactors offer efficient mixing and mass transfer, the agitation can cause mycelial damage. alliedacademies.orgmedcraveonline.com Therefore, strategies such as using intermittent agitation or slower agitation speeds are sometimes necessary. medcraveonline.com Airlift reactors provide a gentler mixing environment and are suitable for aerobic cultures, though they may be less efficient at mixing. alliedacademies.org For solid-state fermentation, specialized designs like packed-bed or spouted bed bioreactors are used to overcome challenges related to heat and mass transfer. medcraveonline.com

Several operational strategies have been developed to boost cephamycin yields:

Dissolved Oxygen (DO) Control: Maintaining optimal DO levels is critical. A study on Streptomyces clavuligerus showed a 2.4-fold increase in the final cephamycin C yield when DO was controlled at saturation levels during the growth phase, compared to fermentations without DO control. sci-hub.se This suggests that ensuring high oxygen availability during the synthesis of biosynthetic enzymes is a highly effective strategy. sci-hub.se

Fed-Batch Operations: Fed-batch cultivation is a widely adopted strategy to prolong the production phase and achieve higher antibiotic titers by feeding nutrients, such as glycerol, during the fermentation. researchgate.netnih.gov This approach avoids the substrate inhibition and catabolite repression that can occur in simple batch cultures.

Cell Immobilization: Immobilizing microbial cells on a solid support is another effective technique. It offers advantages such as resistance to toxic substances and the potential for reuse in repeated batch operations. researchgate.net In a comparative study, Streptomyces clavuligerus cells immobilized on a sponge support showed better cephamycin C production levels compared to those immobilized in alginate. researchgate.netniscpr.res.in

Table 3: Comparison of Operational Strategies for Cephamycin C Production

Strategy Microorganism Key Finding Enhancement Reference
DO Control Streptomyces clavuligerus Control DO at 100% saturation during growth phase. 2.4-fold increase in final yield. sci-hub.se
Immobilization Streptomyces clavuligerus Sponge support was superior to alginate for repeated batch operations. Higher production levels with sponge immobilization. researchgate.netniscpr.res.in
Fed-Batch Streptomyces clavuligerus Fed-batch operation is a feasible alternative for prolonged production. Attainment of high titers. researchgate.net

Metabolic Engineering Approaches for Strain Improvement

Metabolic engineering offers powerful tools for the rational improvement of cephamycin-producing strains, aiming to increase titers by overcoming metabolic bottlenecks and enhancing the expression of key biosynthetic genes. oup.comnih.gov The genetic manipulation of organisms like Streptomyces clavuligerus and Nocardia lactamdurans has led to significant improvements in antibiotic production. csjmu.ac.inslideshare.net

The biosynthetic genes for cephamycin are typically organized in a single, large gene cluster, which simplifies their manipulation. nih.gov Key metabolic engineering strategies include:

Overexpression of Precursor Supply Genes: A critical rate-limiting step in cephamycin biosynthesis is often the availability of the precursor α-aminoadipic acid. nih.gov Engineering S. clavuligerus to include an additional copy of the lat gene, which encodes lysine-ε-aminotransferase (an enzyme in the precursor pathway), resulted in an increased production of cephamycin C. nih.gov Similarly, overexpressing lysA (diaminopimelic acid decarboxylase) in S. clavuligerus NRRL 3585 improved the production of both cephamycin C and clavulanic acid. mdpi.com

Overexpression of Regulatory Genes: The expression of biosynthetic gene clusters is controlled by pathway-specific regulatory genes. Overexpression of the positive regulator ccaR in S. clavuligerus has been shown to enhance cephamycin C production. researchgate.netresearchgate.net

Cloning of Entire Biosynthetic Pathways: A more ambitious approach involves transferring the entire cephamycin C pathway from one producer to another. When the pathway from a Streptomyces cattleya strain was cloned and expressed in Streptomyces lactamgens, a two- to three-fold improvement in yield was achieved. csjmu.ac.inslideshare.net

Genome-Scale Metabolic Modeling: Advanced computational models are used to predict cellular metabolism and identify novel gene targets for overexpression or knockout to maximize antibiotic biosynthesis. researchgate.net These in silico analyses can guide rational strain design for targets that have not yet been tested experimentally. researchgate.net

These genetic strategies, often combined with traditional mutagenesis and screening, have been instrumental in developing the high-yielding industrial strains used for commercial cephamycin production. oup.com

Table 4: Examples of Metabolic Engineering for Enhanced Cephamycin Production

Gene Target Strategy Host Organism Effect on Production Reference
lat (lysine-ε-aminotransferase) Gene copy integration Streptomyces clavuligerus Increased cephamycin C level. nih.gov
lysA (diaminopimelic acid decarboxylase) Gene overexpression Streptomyces clavuligerus NRRL 3585 Improved cephamycin C production. mdpi.com
ccaR (regulatory gene) Gene overexpression Streptomyces clavuligerus Enhanced cephamycin C titers. researchgate.net
Entire cephamycin C pathway Pathway cloning & expression Streptomyces lactamgens (from S. cattleya) Two- to three-fold improvement in yield. csjmu.ac.inslideshare.net

Molecular Mechanisms of Cephamycin Action on Bacterial Targets

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a crucial structural component, primarily composed of peptidoglycan, a robust polymer of sugars and amino acids that forms a mesh-like structure outside the plasma membrane. This peptidoglycan layer is essential for maintaining cellular integrity and protecting the bacterium from osmotic lysis wikipedia.orgnih.govciteab.com. Cephamycins interfere with the final, critical stages of peptidoglycan synthesis, a multi-step biochemical process that involves precursor assembly, transport, and incorporation into the existing cell wall fishersci.cawikipedia.orgnih.govnih.govciteab.com. By disrupting this vital pathway, cephamycins compromise the structural integrity of the bacterial cell wall, leading to lethal consequences for the pathogen wikipedia.orgnih.govciteab.com.

Specific Binding to Penicillin-Binding Proteins (PBPs)

The core molecular mechanism of cephamycin action involves their specific interaction with bacterial enzymes known as Penicillin-Binding Proteins (PBPs). Cephamycins, like other β-lactam antibiotics, possess a characteristic β-lactam ring within their molecular structure. This ring is crucial for their antibacterial activity, as it structurally mimics the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide motif that is a natural substrate for PBPs in the lengthening peptidoglycan structure.

PBPs are membrane-bound enzymes that play diverse and essential roles in peptidoglycan metabolism, including transpeptidase, transglycosylase, and carboxypeptidase activities wikipedia.orgciteab.com. When a cephamycin binds to the active site serine residue of a PBP, it forms a stable acyl-enzyme complex, effectively inactivating the enzyme. This irreversible binding prevents the PBP from performing its essential functions in cell wall synthesis.

Research findings have detailed the binding affinities of various cephamycin-type antibiotics to different PBPs across bacterial species. For instance, the cephamycin antibiotic CS-1170 demonstrates high affinities for Escherichia coli PBPs 1A, 1Bs, and 3, which are high-molecular-weight PBPs. Additionally, CS-1170 exhibits high affinity for lower-molecular-weight PBPs such as PBP-4, -5, and -6 in E. coli. In Staphylococcus aureus, cephamycin-type antibiotics have shown high affinity specifically for PBP 4. Cefoxitin (B1668866), another cephamycin, is known to bind to PBPs, thereby preventing the crucial cross-linkages necessary for cell wall formation citeab.com.

The differential affinities of cephamycins for various PBPs can influence their spectrum of activity and efficacy against specific bacterial strains.

Cephamycin-type AntibioticBacterial SpeciesTargeted PBPs (High Affinity)Source Snippet Index
CS-1170Escherichia coliPBP-1A, -1Bs, -3
CS-1170Escherichia coliPBP-4, -5, -6
Cephamycin-type (general)Staphylococcus aureusPBP 4
Cefoxitin(General)PBPs (transpeptidases) citeab.com

Disruption of Peptidoglycan Cross-Linking and Lysis Induction

The binding of cephamycins to PBPs directly disrupts the peptidoglycan cross-linking process, which is the final and most critical step in bacterial cell wall assembly. PBPs, particularly transpeptidases, are responsible for forming the peptide bonds that cross-link the glycan chains of the peptidoglycan polymer wikipedia.orgnih.govciteab.com. By acylating the active site of these enzymes, cephamycins prevent the cross-linking of peptidoglycan chains, leading to a compromised and structurally weak cell wall wikipedia.orgnih.govciteab.com.

This weakening renders the bacterial cell unable to withstand the internal osmotic pressure. As the cell continues to grow and expand, the compromised cell wall cannot accommodate the expansion, leading to localized weak spots. Eventually, the internal pressure causes the plasma membrane to push through these weaknesses, resulting in cell lysis (rupture of the cell) and subsequent bacterial death wikipedia.orgnih.govciteab.com. Inhibition of certain PBPs can also lead to morphological changes such as filamentation (elongated cells) or spheroplast formation (cells lacking a rigid cell wall) before the ultimate cellular demise wikipedia.org. This bactericidal effect underscores the efficacy of cephamycins as antimicrobial agents.

Structural Modifications and Structure Activity Relationships Sar in Cephamycins

Core Cephem Nucleus and its Significance

Cephamycins, akin to cephalosporins, are characterized by a central bicyclic ring system known as the cephem nucleus capes.gov.br. This nucleus is fundamentally composed of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring fishersci.ca. The integrity of the β-lactam ring is paramount for the antibiotic's mechanism of action, as it is the critical site for interaction with bacterial penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis fishersci.ca. The chemical formula of the cephem nucleus can be represented as C8H7NO4SR2, highlighting its defining structural elements wikipedia.org.

Role of the 7-α-Methoxyl Group

A defining chemical characteristic that distinguishes cephamycins from most other cephalosporins is the presence of a methoxy (B1213986) group located at the 7-alpha position of the cephem nucleus capes.gov.brwikipedia.orgdovepress.com. This unique substituent is a key chemical marker for the cephamycin sub-group of cephem antibiotics wikipedia.org.

The 7-alpha-methoxyl group is directly responsible for conferring marked resistance to hydrolysis by a wide array of bacterial beta-lactamase enzymes capes.gov.brwikipedia.orgdovepress.comnih.gov. This resistance extends to various types of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and narrower-spectrum beta-lactamases such as TEM and SHV types capes.gov.brnih.gov. For instance, Cephamycin C exhibits greater stability against β-lactamases compared to other cephalosporins rcsb.orgnih.gov. The presence of this functional group contributes significantly to the stability of semi-synthetic derivatives like cefoxitin (B1668866) against beta-lactamase hydrolysis nih.gov. This enhanced stability against bacterial enzymes is a critical advantage, particularly in clinical settings where bacterial resistance mediated by R-factors is a growing concern wikipedia.org.

Chemical Modifications and Semi-Synthetic Derivatives (e.g., Cefoxitin)

Naturally occurring cephamycins, such as Cephamycin C, are produced by microorganisms, primarily Streptomyces species capes.gov.brfrontiersin.org. However, significant advancements in the field have led to the synthesis of numerous semi-synthetic derivatives. These modifications are aimed at improving the antibacterial spectrum, enhancing stability against enzymatic degradation, and optimizing pharmacokinetic profiles. A prime example of a successful semi-synthetic cephamycin is Cefoxitin. It was developed by Merck & Co., Inc. as a derivative of the natural product Cephamycin C, with the specific goal of achieving a broader antibacterial spectrum fishersci.carcsb.orgnih.gov. Other notable semi-synthetic cephamycin derivatives include Cefotetan (B131739), Cefmetazole, and Flomoxef capes.gov.brnih.gov. These compounds often feature different side chains at the C3 and C7 positions, allowing for a wide range of therapeutic applications against various bacterial pathogens.

Quantitative Structure-Activity Relationship (QSAR) Analyses of Cephamycin Derivatives

Quantitative Structure-Activity Relationship (QSAR) analyses are instrumental in understanding how chemical structure relates to the biological activity of cephamycin derivatives. These computational approaches are widely applied to beta-lactam antibiotics, including cephamycins, to rationalize observed activities and guide the rational design of new compounds slideshare.netresearchgate.net.

QSAR studies involve correlating various molecular descriptors with specific biological responses capes.gov.br. These descriptors can encompass physicochemical properties such as hydrophobicity (e.g., log P), electronic parameters (e.g., Hammett constants, electron accessibility of aromatic rings), and steric parameters (e.g., Taft constants, fragment complexity) nih.gov. Biological activities, in turn, are often expressed as minimum inhibitory concentrations (MICs), binding affinities to penicillin-binding proteins (PBPs), or stability against beta-lactamase enzymes.

For instance, QSAR models for beta-lactams have identified structural features that influence protein binding, such as the presence and electron accessibility of aromatic rings, halogens, and methylene (B1212753) groups increasing binding, while amine groups and carbonyl oxygen atoms can have a negative influence nih.gov. Studies on cephalosporins, which are closely related to cephamycins, have shown that molecular properties like eccentric connectivity index and topological polar surface area can be correlated with transpeptidase inhibitory action. By applying these methodologies, researchers can predict the activity of new cephamycin analogs before their actual synthesis, thereby streamlining the drug discovery process and enabling the design of compounds with improved efficacy and resistance profiles.

Mechanisms of Bacterial Resistance to Cephamycins

Enzymatic Inactivation by Beta-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including cephamycins, is the production of β-lactamase enzymes. msdvetmanual.comagscientific.com These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. agscientific.com While there are numerous types of β-lactamases, those belonging to the AmpC class are particularly significant in conferring resistance to cephamycins. wikipedia.orgnih.govmsdmanuals.com

Chromosomally Encoded AmpC β-Lactamases and Hyperproduction

Many Gram-negative bacteria, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, possess a chromosomally encoded ampC gene. mdpi.comasm.org In its natural state, the expression of this gene is often low and inducible, meaning it is significantly upregulated in the presence of a β-lactam agent. researchgate.netasm.org However, mutations can lead to the constitutive hyperproduction of AmpC β-lactamases. nih.govoup.com This overexpression results in high levels of the enzyme, which can effectively hydrolyze cephamycins, leading to clinical resistance. nih.govasm.orgoup.com Strains that hyperproduce AmpC β-lactamases are typically resistant to a broad range of cephalosporins, penicillins, and cephamycins like cefoxitin (B1668866). researchgate.netoup.com

Promoter and Attenuator Mutations Leading to Upregulation

In bacteria such as Escherichia coli, which naturally have a non-inducible and weakly expressed chromosomal ampC gene, resistance to cephamycins can emerge through mutations in the promoter and attenuator regions of the ampC gene. asm.orgnih.govoup.com The promoter is the DNA sequence where transcription initiation occurs, and the attenuator is a regulatory region that can terminate transcription prematurely.

Mutations in the promoter region can create a stronger promoter, leading to an increased rate of ampC transcription. asm.orgoup.com For instance, a C-to-T substitution at position -42 can create a more consensus-like -35 box, enhancing promoter strength. nih.govoup.com Similarly, mutations within the attenuator sequence can destabilize the terminator hairpin loop, preventing premature termination and allowing for full-length transcription of the ampC gene. nih.govoup.com These mutations result in the upregulation of AmpC production and subsequent resistance to cephamycins. nih.govoup.com

**Table 1: Examples of Mutations Leading to AmpC Upregulation in *E. coli***

Mutation Type Location Consequence Reference
Promoter Mutation -42 (C to T) Creates a new consensus -35 box, increasing promoter strength. nih.govoup.com
Promoter Mutation -18 (G to A) Part of creating a novel consensus -35 promoter region. nih.govoup.com
Attenuator Mutation Deletion of nucleotides Destabilizes the attenuator stem-loop, preventing transcriptional termination. oup.com
Attenuator Mutation Point mutation in stem Weakens the attenuator loop, allowing for increased transcription. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. mdpi.com β-lactam antibiotics, including cephamycins, exert their bactericidal effect by binding to and inactivating these essential PBPs. msdmanuals.com Alterations in the structure of PBPs that reduce their affinity for β-lactam antibiotics are a key mechanism of resistance, particularly in Gram-positive bacteria, but also contribute to resistance in Gram-negative organisms. oup.comresearchgate.net

Reduced Binding Affinity of PBPs (e.g., PBP2a encoded by mecA gene)

A prime example of resistance through altered PBPs is found in methicillin-resistant Staphylococcus aureus (MRSA). MRSA strains acquire the mecA gene, which encodes for a unique penicillin-binding protein called PBP2a. oup.comresearchgate.netmdpi.com PBP2a has a very low affinity for most β-lactam antibiotics, including cephamycins. researchgate.netmdpi.com In the presence of these antibiotics, which inactivate the native PBPs, PBP2a can take over the essential transpeptidase functions required for cell wall synthesis, allowing the bacteria to survive and grow. mdpi.comnih.gov The expression of PBP2a is a major determinant of broad β-lactam resistance in staphylococci. oup.commdpi.com While cephamycins like cefoxitin are generally not hydrolyzed by many other types of β-lactamases, the presence of PBP2a confers resistance. wikipedia.orgresearchgate.net

Efflux Pump Systems Mediating Reduced Intracellular Concentration

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell. mdpi.comnih.govfrontiersin.org By pumping out antibiotics, these systems reduce the intracellular concentration of the drug, preventing it from reaching its target site in sufficient quantities to be effective. mdpi.comnih.gov This mechanism contributes to intrinsic and acquired resistance to multiple classes of antibiotics. frontiersin.orgasm.org

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly important. mdpi.comasm.org These pumps are typically tripartite systems that span the inner membrane, periplasm, and outer membrane. asm.org The overexpression or upregulation of these efflux pumps can contribute to resistance against various β-lactams, including cephamycins. mdpi.comdovepress.com While often contributing to low-level resistance on their own, efflux pumps can act synergistically with other resistance mechanisms, such as β-lactamase production, to achieve clinically significant levels of resistance. dovepress.com The increased expression of these pumps diminishes the effectiveness of antibiotics by actively expelling them from the cell. nih.gov

Alterations in Outer Membrane Permeability and Porin Channels

The outer membrane of Gram-negative bacteria serves as a selective barrier that antibiotics must cross to reach their intracellular targets. asm.org Alterations in this membrane, particularly in protein channels known as porins, represent a significant mechanism of resistance to cephamycins. nih.govmdpi.com These water-filled channels regulate the influx of hydrophilic molecules, including many β-lactam antibiotics. mdpi.commdpi.com Resistance can emerge through either a reduction in the number of porin channels or mutations that alter the channels' structure and function, thereby decreasing the permeability of the outer membrane to cephamycins. asm.orgnih.gov

In Escherichia coli, the major porin proteins are OmpF and OmpC. nih.gov Studies have shown that the loss or decreased expression of these porins can contribute to cephamycin resistance. nih.gov For instance, laboratory-generated cefoxitin-resistant mutants of E. coli frequently exhibit the loss of both OmpC and OmpF proteins. nih.gov This reduction in porin expression can occur through various genetic events, including mutations affecting regulatory proteins like EnvZ and OmpR. nih.gov While porin loss confers a level of resistance, it often acts synergistically with other mechanisms, such as the production of β-lactamase enzymes. nih.gov Reduced permeability slows the entry of the antibiotic into the periplasmic space, allowing periplasmic β-lactamases more time to hydrolyze the drug before it reaches its penicillin-binding protein (PBP) targets. asm.orgfrontiersin.org

Similarly, in Klebsiella pneumoniae, the loss of major porins, OmpK35 and OmpK36, is a common finding in clinical isolates resistant to various β-lactams. asm.orgnih.gov The OmpK35 and OmpK36 porins are homologs of E. coli's OmpF and OmpC, respectively, and their loss significantly reduces the influx of cephalosporins and cephamycins. asm.orgasm.org The development of resistance in K. pneumoniae is often associated with the mutational loss of these porins, which is particularly effective when combined with the production of extended-spectrum β-lactamases (ESBLs) or AmpC β-lactamases. frontiersin.orgnih.gov For example, treatment failures with cephamycins have been linked to the in-vivo selection of porin-deficient strains in ESBL-producing K. pneumoniae. frontiersin.org

In Pseudomonas aeruginosa, which is intrinsically less permeable, the primary porin for carbapenem (B1253116) entry is OprD. nih.gov While carbapenems are distinct from cephamycins, the principle is similar; loss or downregulation of the OprD porin is a frequent cause of resistance to imipenem (B608078). nih.gov This highlights a common strategy among Gram-negative pathogens where modulating outer membrane permeability is a key defense against β-lactam antibiotics.

Table 1: Impact of Porin Alterations on Cephamycin Resistance in Gram-Negative Bacteria

Bacterial SpeciesKey Porin(s)Observed AlterationImpact on ResistanceAssociated Mechanisms
Escherichia coliOmpF, OmpCLoss or decreased expression of one or both porins. nih.govContributes to resistance against cefoxitin and other cephamycins. nih.govSynergistic with AmpC β-lactamase hyperproduction. nih.gov
Klebsiella pneumoniaeOmpK35, OmpK36Loss or disruption of porin synthesis. asm.orgnih.govIncreases resistance to cephamycins, especially when combined with enzymatic resistance. frontiersin.orgnih.govOften occurs in strains producing ESBLs or AmpC β-lactamases. frontiersin.org
Pseudomonas aeruginosaOprDDecreased expression or loss-of-function mutations. nih.govPrimary mechanism for imipenem (a carbapenem) resistance, illustrating the importance of porin loss. nih.govOften combined with efflux pump overexpression or AmpC activity. medintensiva.org

Genetic Mechanisms of Resistance Dissemination

The spread of antibiotic resistance is greatly accelerated by the ability of bacteria to exchange genetic material. Acquired resistance genes, including those that confer resistance to cephamycins, are frequently located on mobile genetic elements that can be transferred between different bacteria, even across species barriers. mdpi.comreactgroup.org

Horizontal Gene Transfer (HGT) of Resistance Determinants

Horizontal gene transfer (HGT) is a primary mechanism driving the evolution and spread of bacterial multidrug resistance. mdpi.com Unlike vertical gene transfer, where genetic material is passed from a parent to its offspring, HGT allows for the exchange of genes between existing bacterial cells. mdpi.comreactgroup.org This process enables the rapid dissemination of resistance determinants through a bacterial population. reactgroup.org There are three main mechanisms of HGT:

Conjugation: This process involves direct cell-to-cell contact, where genetic material, typically a plasmid, is transferred from a donor bacterium to a recipient. reactgroup.org It is considered the most common method for transferring resistance genes among Gram-negative bacteria. researchgate.net

Transformation: Some bacteria are capable of taking up naked DNA from their environment. reactgroup.org If this DNA contains a resistance gene and is successfully integrated into the recipient's genome or a plasmid, the bacterium can acquire resistance.

Transduction: In this process, bacteriophages (viruses that infect bacteria) act as vectors, accidentally packaging bacterial DNA from a previously infected host and transferring it to a subsequent host. reactgroup.org

Through these pathways, genes encoding resistance to cephamycins, such as plasmid-mediated AmpC β-lactamases, can spread efficiently among clinically relevant pathogens. nih.govnih.gov The acquisition of foreign resistance genes is a key component of what is known as the "extrinsic resistome". nih.gov

Role of Plasmids, Transposons, and Integrons in Gene Transfer

Mobile genetic elements (MGEs) are the vehicles of HGT. Plasmids, transposons, and integrons are particularly important in the capture and dissemination of antibiotic resistance genes. mdpi.comoncohemakey.com

Plasmids are self-replicating, extrachromosomal DNA molecules that are extremely common in bacteria. oncohemakey.com They often carry genes that are beneficial but not essential for survival, including antibiotic resistance genes. frontiersin.org Conjugative plasmids contain all the necessary machinery for their own transfer to other bacteria, making them highly effective shuttles for spreading resistance. researchgate.netoncohemakey.com Many genes encoding AmpC β-lactamases, which confer resistance to cephamycins, are located on plasmids. nih.gov

Transposons , or "jumping genes," are segments of DNA that can move from one location in the genome to another, such as from a chromosome to a plasmid or vice versa. mdpi.com This mobility facilitates the assembly of multiple resistance genes onto a single plasmid. mdpi.comfrontiersin.org A transposon typically carries the gene for an enzyme called transposase, which catalyzes its movement, along with one or more accessory genes, which often include antibiotic resistance determinants. mdpi.com

Integrons are genetic elements that function as gene-capturing systems. mdpi.com They contain a gene for a site-specific recombinase (an integrase) and a recognition site (attI). mdpi.com They can capture and incorporate mobile gene cassettes, which are small DNA elements that typically contain a single gene (often a resistance gene) and a recombination site (attC). frontiersin.org While integrons themselves are not typically mobile, they are often located within transposons and plasmids, which facilitates their transfer to new hosts. mdpi.comoncohemakey.com This system allows bacteria to accumulate multiple resistance genes, leading to multidrug-resistant phenotypes. oncohemakey.com

Table 2: Key Mobile Genetic Elements in Cephamycin Resistance Dissemination

Genetic ElementDescriptionRole in Resistance Spread
Plasmids Extrachromosomal, self-replicating DNA molecules. oncohemakey.comAct as primary vehicles for HGT via conjugation, carrying resistance genes (e.g., plasmid-mediated AmpC) between bacteria. nih.govoncohemakey.com
Transposons Mobile DNA segments ("jumping genes") that can move between plasmids and/or the chromosome. mdpi.comFacilitate the mobilization of resistance genes, allowing them to move onto conjugative plasmids for dissemination. mdpi.comfrontiersin.org
Integrons Genetic platforms that capture and express mobile "gene cassettes" containing resistance genes. mdpi.comAllow bacteria to assemble arrays of resistance genes, often located within transposons on plasmids, leading to multidrug resistance. mdpi.comoncohemakey.com

Self-Resistance Mechanisms in Cephamycin-Producing Microorganisms

Antibiotic-producing organisms, such as the soil bacterium Streptomyces clavuligerus which produces cephamycin C, must have mechanisms to avoid being killed by the very compounds they synthesize. mdpi.comresearchgate.net These self-resistance strategies are often encoded by genes located within the same gene cluster as the antibiotic biosynthesis pathway. frontiersin.orgmdpi.com It is theorized that many of the resistance genes found in clinical pathogens may have originated from these producer organisms. mdpi.comresearchgate.net

The primary mechanisms of self-resistance in S. clavuligerus involve modification of the antibiotic's target and enzymatic inactivation of the antibiotic.

One of the main self-resistance strategies is the production of modified Penicillin-Binding Proteins (PBPs) that have a low affinity for the β-lactam antibiotic being produced. frontiersin.orgnih.gov PBPs are the cellular targets of β-lactams. S. clavuligerus possesses PBPs that bind penicillins but are not effectively inhibited by the cephamycin C it produces. mdpi.com This target modification allows the bacterium to carry out essential cell wall synthesis even in the presence of high concentrations of its own antibiotic. mdpi.com For instance, S. clavuligerus is highly insensitive to cephamycins, a trait conferred by the genes within its cephamycin C biosynthesis cluster. mdpi.com

In addition to target modification, S. clavuligerus also employs enzymatic degradation. The cephamycin C gene cluster includes a gene for a class A β-lactamase. mdpi.comresearchgate.net This enzyme can hydrolyze and inactivate β-lactam molecules, providing another layer of protection. Interestingly, this β-lactamase is typically retained in the cell wall, where it can protect the cell from external β-lactams without interfering with the intracellular synthesis of its own antibiotic intermediates. mdpi.com The co-location of resistance genes and biosynthesis genes ensures that the organism is protected as soon as it begins to produce the antibiotic. frontiersin.org

Analytical Methodologies in Cephamycin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in cephamycin research, enabling the separation of these antibiotics from complex matrices like fermentation broths and biological fluids. longdom.orgnih.gov This separation is essential for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cephamycins and their intermediates. asm.orgnih.gov It offers high precision, selectivity, and the ability to distinguish between the parent drug and its metabolites. ijpsjournal.comnih.gov Various HPLC methods have been developed, often utilizing reversed-phase columns, such as C18, to effectively separate these hydrophilic compounds. longdom.orgnih.gov

Method development in HPLC for cephamycin analysis involves optimizing several parameters to achieve the desired separation and sensitivity. These include the composition of the mobile phase, the type of stationary phase, flow rate, and column temperature. longdom.orghep.com.cn For instance, a mobile phase consisting of a 0.01M acetic acid solution has been used with a C18 column, with detection at a wavelength of 254 nm. longdom.org In another application for the analysis of cefotetan (B131739), a semi-synthetic cephamycin, the mobile phase was a mixture of acetonitrile (B52724) and water containing phosphoric acid, with UV detection at 300 nm. hep.com.cn

The following table summarizes different HPLC conditions used in cephamycin analysis:

Analyte(s) Column Mobile Phase Detection Reference
Cephamycin C µBondapack C18 0.01 M Acetic Acid UV at 254 nm researchgate.net
Cefotetan disodium Reversed-phase C18 Acetonitrile:Water (20:80, v/v) with 0.5% Phosphoric Acid UV at 300 nm hep.com.cn
D and L isomers of moxalactam C18-µBondapak 3% Acetonitrile in 0.05 M Ammonium (B1175870) Acetate (pH 6.5) UV at 275 nm nih.gov
Cephalexin Kinetex C18 0.1M Sodium Dodecyl Sulphate and 10% Isopropanol (pH 3) UV at 254 nm innovareacademics.in

Ultraviolet (UV) detection is a common and straightforward method used in conjunction with HPLC for quantifying cephamycins. longdom.orghep.com.cn The β-lactam ring structure of cephamycins allows for absorption in the UV spectrum, typically between 254 nm and 300 nm. longdom.orghep.com.cnresearchgate.net This method is robust and provides accurate quantification when the cephamycin is well-separated from other UV-absorbing compounds in the sample. longdom.org

In some cases, post-column derivatization is employed to enhance the detection of certain compounds that lack a strong UV chromophore or to improve selectivity. psu.edu This technique involves introducing a reagent to the column effluent that reacts with the analyte to form a product with more favorable detection properties. psu.edu For the analysis of related compounds like lysine (B10760008) and alpha-aminoadipic acid, which are precursors in cephamycin biosynthesis, a post-column derivatization method using orthophthalaldehyde (OPA) with fluorescence detection has been utilized. nih.gov Another approach described for the analysis of cephalosporins and penicillins involves post-column derivatization and reaction with OPA. longdom.org

Spectroscopic Techniques for Identification and Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and detailed structural analysis of cephamycins. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov It is frequently used to confirm the identity of cephamycins isolated via chromatography. researchgate.net

The coupling of liquid chromatography with mass spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. longdom.orgresearchgate.net This hyphenated technique is invaluable for analyzing complex mixtures, such as fermentation broths, where multiple cephamycin-related compounds may be present. longdom.orgresearchgate.net LC/MS allows for the identification of compounds based on both their retention time and their mass spectrum. researchgate.net

Tandem mass spectrometry (LC/MS/MS) takes this a step further by enabling the fragmentation of selected ions, which provides detailed structural information. researchgate.net This is particularly useful for elucidating the structure of novel cephamycin derivatives or for confirming the identity of known compounds in a complex matrix. nih.govresearchgate.net In studies of cephamycin C purification, LC/MS and LC/MS/MS have been used to identify the cephamycin C molecule in purified fractions. nih.govresearchgate.net A fully automated LC-MS/MS method has also been developed for the simultaneous analysis of 12 cephem antibiotics in plasma, demonstrating the power of this technique in clinical settings. shimadzu.com

High-Resolution Accurate Mass (HRAM) Mass Spectrometry provides extremely precise mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. longdom.org This capability is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.

HRAM-MS has been applied to identify cephamycin C in isolated chromatogram peaks from fermentation broths. longdom.org By obtaining high-resolution mass spectra, researchers can confirm the identity of the antibiotic without the need for a chemical standard, which is particularly advantageous since cephamycin C is not commercially available. longdom.orgslu.se This technique, often coupled with UHPLC (Ultra-High-Performance Liquid Chromatography), offers a reliable and powerful platform for the quantification and identification of a broad range of antibiotics, including cephamycins, in various biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of β-lactam antibiotics, including cephamycins. nih.gov It provides detailed information about the molecular structure, making it invaluable for both the identification of unknown β-lactam compounds and for monitoring their degradation processes. nih.gov Both ¹H and ¹³C NMR are utilized to characterize these complex molecules. nih.govacs.org

In the context of cephamycin C purification, NMR spectroscopy serves as a critical analytical tool. researchgate.netnih.gov Specifically, after purification steps such as ion-exchange chromatography, NMR is employed to assess the resulting fractions. researchgate.netnih.gov For these analyses, spectra are often collected in deuterium (B1214612) oxide using high-field NMR spectrometers, such as a 9.4 T instrument. researchgate.net This application highlights the role of NMR in verifying the identity and purity of cephamycin C during its isolation from fermentation broths of Streptomyces clavuligerus. researchgate.netnih.gov Furthermore, ¹³C NMR has been instrumental in biosynthetic studies, for instance, by tracking the incorporation of ¹³C-labeled acetates into the cephalosporin (B10832234) C molecule. acs.org

Table 1: Applications of NMR Spectroscopy in Cephamycin Research

Technique Application Compound Studied Key Findings
¹H NMR Structural Analysis & Identification General β-lactams Provides spectral characteristics for identifying unknown samples and monitoring degradation products. nih.gov
¹³C NMR Structural & Biosynthetic Studies Cephalosporins, Penicillins Used for signal assignments of free acids and esters and to study the incorporation of labeled precursors. acs.orgdoi.org

| NMR Spectroscopy | Purity Assessment | Cephamycin C | Used to analyze fractions obtained during ion-exchange chromatography to confirm the presence and purity of the compound. researchgate.netnih.gov |

UV Spectrophotometry

UV Spectrophotometry is a widely utilized analytical technique in cephamycin research due to its practicality, cost-effectiveness, and speed in quantitative analysis and quality control. ijpsjournal.com This method is frequently applied to monitor the purification processes of cephamycins. researchgate.netnih.gov During the purification of cephamycin C by nonspecific adsorption chromatography, for example, the column's outlet stream was analyzed for UV absorbance at a wavelength of 260 nm. researchgate.net This continuous monitoring allows for the tracking of the purification efficiency in real-time. researchgate.netnih.gov

In more advanced applications, UV difference spectroscopy has been used to study cephamycinases, the enzymes that can inactivate cephamycin antibiotics. nih.govresearchgate.net In a study of the FOX-4 cephamycinase, researchers compared the absorption spectra of the unmodified enzyme with a modified (adenylylated) form. nih.govresearchgate.net The resulting difference spectrum revealed a maximum absorption at 260 nm, which confirmed the specific enzymatic modification. nih.govresearchgate.net For quantitative analysis of cephamycin derivatives in biological matrices, UV detectors are often coupled with High-Performance Liquid Chromatography (HPLC). For instance, the semi-synthetic cephamycin, cefotetan, was quantified in human plasma using HPLC with UV detection set at 300 nm. hep.com.cn

Table 2: UV Spectrophotometry Parameters in Cephamycin-Related Analysis

Analyte Wavelength (λ) Application Reference
Cephamycin C 260 nm Monitoring purification via chromatography. researchgate.net
FOX-4 Cephamycinase 260 nm Detecting protein adenylylation via UV difference spectroscopy. nih.govresearchgate.net
Cefotetan disodium 300 nm Quantification in human plasma via HPLC-UV. hep.com.cn

Bioanalytical Methods for Activity Assessment (e.g., Bioassays)

Bioassays are fundamental bioanalytical methods for determining the antimicrobial potency of cephamycins. researchgate.netnih.gov A common method is the agar-diffusion test, where the diameter of the inhibition zone formed on an agar (B569324) medium corresponds to the antibiotic's activity. researchgate.net A crucial component of this assay is the selection of a highly sensitive test organism. nih.gov

For cephamycin C, the Gram-negative bacterium Escherichia coli ESS is frequently used as the indicator organism because it is particularly sensitive to β-lactam antibiotics. researchgate.netnih.govoup.com Research into developing more sensitive indicator systems has led to the identification of an E. coli K 802 mutant that exhibits a tenfold increase in sensitivity to cephamycin C compared to the standard E. coli ESS strain. nih.gov Additionally, a specific strain of Serratia, which is resistant to many penicillins and cephalosporins, was found to be sensitive to cephamycin, making it a potentially valuable and specific indicator for detecting and quantifying this particular class of antibiotics. nih.gov

While bioassays are essential for assessing biological activity, they can have limitations in terms of accuracy for quantification. longdom.org Studies comparing bioassays with HPLC for the determination of cephamycin C concentration found that the bioassay method may overestimate the true concentration. longdom.orgresearchgate.net This discrepancy is likely due to the presence of other metabolites in the fermentation broth that also possess antimicrobial activity, leading to interference in the bioassay. longdom.org Therefore, chromatographic methods like HPLC are often considered to provide more accurate quantitative results than bioassays. longdom.orgresearchgate.net

Table 3: Indicator Organisms for Cephamycin Bioassays

Indicator Organism Key Characteristic Application Reference
Escherichia coli ESS Supersensitive to β-lactam antibiotics. Standard test organism for cephamycin C activity. researchgate.netnih.govoup.com
E. coli K 802 (mutant) 10-fold increased sensitivity to cephamycin C over E. coli ESS. Enhanced sensitivity for cephamycin C detection and quantitation. nih.gov

| Serratia sp. | Resistant to penicillins and cephalosporins but sensitive to cephamycins. | Potential for specific detection and quantitation of cephamycins. | nih.gov |


Future Directions in Cephamycin Research

Elucidation of Remaining Biosynthetic Pathway Gaps

While significant strides have been made in understanding cephamycin biosynthesis, particularly in model organisms like Streptomyces clavuligerus and Nocardia lactamdurans, the complete enzymatic sequence is not fully resolved. nih.govresearchgate.net The biosynthesis of cephamycin C shares its initial steps with that of penicillins and cephalosporins, starting from the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. researchgate.netresearchgate.net However, the later steps, which are unique to cephamycins, involve a series of modifications including hydroxylation, carbamoylation, and methoxylation that distinguish them from cephalosporins. researchgate.netnih.gov

Future research will focus on the unsequenced gaps that remain within the cephamycin biosynthetic gene cluster. nih.gov The precise functions and reaction mechanisms of several enzymes responsible for the late stages of the pathway are still under investigation. For instance, while the CmcI and CmcJ proteins have been identified as catalyzing late reactions, and a putative dehydrogenase gene (pcd) has been suggested for the conversion of lysine (B10760008) to α-aminoadipate, their exact roles require further biochemical characterization. nih.govnih.gov A primary goal is to achieve a complete, step-by-step enzymatic map from primary metabolites to the final cephamycin molecule. This will involve a combination of gene sequencing, targeted gene knockouts, and in vitro characterization of purified enzymes to confirm their specific catalytic functions.

Table 1: Key Genes and Enzymes in Cephamycin Biosynthesis with Research Gaps

GeneEnzyme/ProteinKnown or Proposed FunctionRemaining Question/Research Gap
latLysine-ε-aminotransferaseCatalyzes an early step in the pathway. nih.govresearchgate.netFull characterization of its regulatory control.
pcbABα-aminoadipyl-cysteinyl-valine synthetaseSynthesizes the initial ACV tripeptide. nih.govUnderstanding substrate specificity and potential for precursor engineering.
pcbCIsopenicillin N synthaseCyclizes the ACV tripeptide to form isopenicillin N. nih.govExploring the enzyme's structural basis for its catalytic mechanism.
cmcHDeacetylcephalosporin-C O-carbamoyltransferaseInvolved in the carbamoylation of the cephalosporin (B10832234) intermediate. researchgate.netDetailed kinetic and structural analysis to understand its mechanism.
cmcIS-adenosyl-L-methionine (SAM)-dependent methyltransferaseProposed to catalyze the methylation of the 7α-hydroxy cephalosporin intermediate. nih.govDefinitive in vivo confirmation of its precise substrate and role in the final methoxy (B1213986) group addition.
cmcJMixed-function oxygenaseThought to be involved in the 7α-hydroxylation step. nih.govElucidation of its specific catalytic mechanism and cofactor requirements.
pcdSemialdehyde dehydrogenase homologMay encode the dehydrogenase for converting lysine to α-aminoadipate. nih.govFunctional validation and confirmation of its role in the primary precursor supply.
ccaRStreptomyces antibiotic regulatory proteinActs as a transcriptional activator for cephamycin and clavulanic acid biosynthesis. researchgate.netnih.govMapping the full regulon of CcaR to identify all controlled genes.

Advanced Genetic Engineering for Enhanced Production and Novel Derivatives

Genetic engineering offers a powerful toolkit to enhance the production of cephamycins and to generate novel derivatives with improved properties. nih.govnih.gov Current strategies have successfully increased yields by targeting specific genes within the biosynthetic pathway. For example, disrupting the lat gene in S. clavuligerus, which blocks the cephamycin C pathway, has been shown to increase the production of the commercially valuable β-lactamase inhibitor, clavulanic acid. nih.gov This highlights the potential of metabolic engineering to redirect precursor flux towards a desired product.

Future efforts will employ more advanced and systemic approaches. researchgate.netmdpi.com This includes:

Pathway Optimization: Overexpression of bottleneck enzymes and pathway-specific positive regulators, such as CcaR, can significantly boost antibiotic titers. researchgate.netnih.gov Furthermore, engineering the precursor supply pathways, for instance by modifying the regulation of aspartate kinases to increase the pool of lysine-derived precursors, has shown promise in related antibiotic pathways and is a key strategy for cephamycin enhancement. biorxiv.org

Host Strain Development: Creating "super-hosts" by deleting competing secondary metabolite gene clusters can free up metabolic resources and precursors, channeling them towards cephamycin production. mdpi.com

Synthetic Biology and Precursor-Directed Biosynthesis: The use of synthetic biology tools will enable the rational design and assembly of novel biosynthetic pathways. By introducing genes from other organisms or engineered enzymes with altered substrate specificities, it will be possible to create hybrid cephamycin-like molecules. This approach, known as combinatorial biosynthesis, could lead to derivatives with enhanced stability against β-lactamases, a broader spectrum of activity, or improved pharmacokinetic properties.

Mechanistic Studies on Emerging Resistance Pathways

The clinical efficacy of cephamycins is threatened by the emergence of bacterial resistance. researchgate.net While cephamycins are notably stable against many common β-lactamases, including some extended-spectrum β-lactamases (ESBLs), specific resistance mechanisms have been identified and are evolving. nih.govwikipedia.orgnih.gov A deep understanding of these mechanisms at a molecular level is crucial for developing strategies to overcome resistance.

The primary mechanisms of resistance to cephamycins include:

Hyperproduction of AmpC β-Lactamases: This is a major mechanism, particularly in Gram-negative bacteria like E. coli. nih.gov Mutations in the promoter or attenuator regions of the chromosomal ampC gene can lead to its constitutive overexpression, resulting in high levels of an enzyme that can hydrolyze cephamycins. nih.gov

Acquisition of Plasmid-Mediated AmpC: The transfer of plasmid-borne ampC genes, often derived from organisms like Citrobacter freundii, can confer high-level cephamycin resistance to new hosts. nih.govasm.org

Reduced Outer Membrane Permeability: In Gram-negative bacteria, the loss or modification of outer membrane porin proteins, such as OmpC and OmpF, can restrict the entry of cephamycins into the periplasmic space, thereby reducing their access to penicillin-binding protein (PBP) targets. nih.govnih.gov

Alteration of PBP Targets: Although less common for cephamycins compared to other β-lactams, modifications in the structure of PBPs can reduce the binding affinity of the antibiotic, leading to resistance. nih.govsemanticscholar.org

Future research must focus on the newly emerging and combined resistance pathways. This includes investigating the structural basis for the cephamycinase activity of specific enzyme families, such as the FOX-type AmpC β-lactamases, to understand how they efficiently hydrolyze these compounds. asm.org Studies are also needed to assess the clinical impact of combined resistance mechanisms, such as the simultaneous hyperproduction of AmpC and loss of porins. nih.gov Understanding these complex resistance profiles will be essential for guiding the development of new cephamycin derivatives or combination therapies that can evade these evolving bacterial defenses.

Exploration of Cephamycins in Microbial Ecology and Inter-Species Interactions

Antibiotics are not just therapeutic agents; in nature, they are signaling molecules and weapons in the complex web of microbial interactions. The ecological role of cephamycins, produced by soil-dwelling Streptomyces, is an area ripe for exploration. nih.gov These compounds likely play a significant role in shaping the structure and function of microbial communities by inhibiting the growth of competing bacteria. mdpi.com

Future investigations will move beyond the laboratory to study the function of cephamycins in their natural habitat. This involves answering questions such as:

At what concentrations are cephamycins produced in the soil?

How do these concentrations affect the local microbial population dynamics?

Do cephamycins act as signaling molecules at sub-inhibitory concentrations, potentially influencing gene expression in neighboring microbes?

How does the presence of cephamycin-producing organisms influence the selection and spread of resistance genes within an ecosystem? frontlinegenomics.com

Metagenomic and metabolomic approaches will be key to addressing these questions. By analyzing the genetic content and chemical profiles of soil samples from around cephamycin-producing colonies, researchers can gain insights into their influence on community composition, metabolic functions, and the local "resistome." This ecological perspective could reveal novel functions for these molecules and provide a more holistic understanding of antibiotic resistance as a natural phenomenon.

Development of Advanced Analytical Techniques for Complex Matrices

The accurate detection and quantification of cephamycins are essential for research, production, and environmental monitoring. Developing robust analytical methods is critical, especially for complex matrices such as fermentation broths, biological fluids, and environmental samples. nih.gov

Currently, High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a standard and precise method for the quantitative analysis of cephamycins. ijpsjournal.comresearchgate.net However, for greater sensitivity and specificity, especially at trace levels, more advanced techniques are required.

Future development in this area will likely focus on:

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides superior sensitivity and selectivity, allowing for the unambiguous identification and quantification of cephamycins and their degradation products in highly complex samples. mdpi.comfrontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, facilitating the identification of novel biosynthetic intermediates and derivatives.

Novel Sample Preparation Techniques: The development of more efficient and selective sample cleanup and pre-concentration methods, such as solid-phase extraction (SPE), is crucial for improving the reliability of analysis in complex matrices. mdpi.com

Biosensors: The creation of highly specific biosensors could offer rapid, real-time, and potentially portable detection of cephamycins, which would be valuable for monitoring fermentation processes or environmental contamination.

These advanced analytical tools will not only support the optimization of production and quality control but will also be indispensable for studies on cephamycin biosynthesis, resistance, and ecological roles. thermofisher.com

Q & A

Basic Research Questions

Q. How to design in vitro experiments to evaluate Cephalomycin’s mechanism of action?

  • Methodology : Begin with target-specific biochemical assays (e.g., enzyme inhibition kinetics, receptor binding studies) and cellular viability assays (e.g., IC50 determination in pathogen cultures). Use dose-response curves to quantify efficacy. Validate results with orthogonal methods (e.g., fluorescence microscopy for membrane disruption). Ensure replication across ≥3 biological replicates to confirm reproducibility .
  • Key Considerations : Align assay conditions (pH, temperature) with physiological relevance. Include positive/negative controls (e.g., known inhibitors) to minimize false positives .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values (<0.05) to establish significance. For skewed data, nonparametric tests (e.g., Kruskal-Wallis) are preferred .
  • Validation : Confirm normality assumptions via Shapiro-Wilk tests. Use software like GraphPad Prism or R for robust analysis .

Q. How to identify gaps in existing literature on this compound’s pharmacokinetics?

  • Approach : Conduct a systematic review using PICOT framework (Population: model organisms; Intervention: dosing regimens; Comparison: existing antibiotics; Outcome: bioavailability; Time: elimination half-life). Query databases like PubMed/Scopus with Boolean terms: “this compound” AND (“pharmacokinetics” OR “ADME”) NOT (“clinical trial” OR “industrial”). Synthesize findings into a matrix highlighting understudied areas (e.g., tissue penetration) .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across different bacterial strains?

  • Methodology : Perform comparative genomics on resistant vs. susceptible strains to identify genetic determinants (e.g., efflux pumps, target mutations). Use transcriptomics (RNA-seq) to assess stress-response pathways post-treatment. Validate hypotheses via gene knockout/complementation experiments .
  • Data Integration : Apply meta-analysis techniques to reconcile discrepancies, weighting studies by sample size and experimental rigor. Report heterogeneity metrics (e.g., I² statistic) .

Q. What strategies optimize in vivo models for studying this compound’s toxicity profile?

  • Experimental Design : Use FINER criteria (Feasible: murine models; Interesting: organ-specific toxicity; Novel: comparison to legacy antibiotics; Ethical: 3Rs compliance; Relevant: translational potential). Employ longitudinal dosing with histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity). Include sham and vehicle controls .
  • Challenges : Account for interspecies variability (e.g., cytochrome P450 differences) using humanized models or in vitro-in vivo extrapolation (IVIVE) .

Q. How to integrate multi-omics data to map this compound’s resistance mechanisms?

  • Workflow : Combine proteomics (LC-MS/MS), metabolomics (NMR), and epigenomics (ChIP-seq) to identify resistance pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network analysis (Cytoscape) to prioritize targets. Validate via CRISPR-Cas9 screens .
  • Reproducibility : Adhere to MIAME/MIMETOX standards for data sharing. Deposit raw data in public repositories (e.g., PRIDE, MetaboLights) .

Methodological Frameworks

  • Research Question Formulation : Apply PICOT for clinical relevance or FINER for feasibility .
  • Data Contradiction Analysis : Use iterative triangulation of in vitro, in vivo, and computational data .
  • Ethical Compliance : Follow ICH guidelines for preclinical-to-clinical translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.